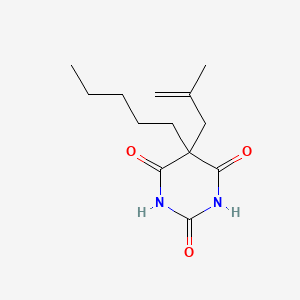
(3R)-3-hydroxy-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxy-4-methylpentan-2-one is an organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group. This specific compound has the molecular formula C6H12O2 and is known for its chiral center, making it an important molecule in stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-4-methylpentan-2-one can be achieved through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by a reduction step to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by hydrogenation using a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of chiral catalysts or chiral auxiliaries can help in achieving the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-hydroxy-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products can include 3-methyl-2-pentanone or 3-methyl-2-pentanoic acid.
Reduction: The major product is 3-hydroxy-4-methylpentanol.
Substitution: The products depend on the substituent introduced, such as 3-chloro-4-methylpentan-2-one.
Aplicaciones Científicas De Investigación
(3R)-3-hydroxy-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various natural products.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-hydroxy-4-methylpentan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form hydrogen bonds with other molecules, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-hydroxy-4-methyl-2-pentanone: A closely related compound with similar structural features.
3-hydroxy-2-pentanone: Lacks the methyl group at the fourth position.
4-hydroxy-3-methyl-2-pentanone: The hydroxyl group is at a different position.
Uniqueness
(3R)-3-hydroxy-4-methylpentan-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3/t6-/m1/s1 |
Clave InChI |
IGPIDYBTABPKQT-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)C)O |
SMILES canónico |
CC(C)C(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)

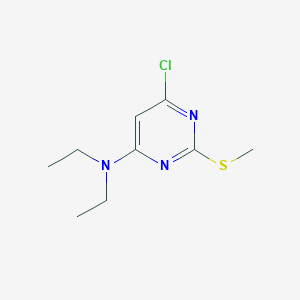
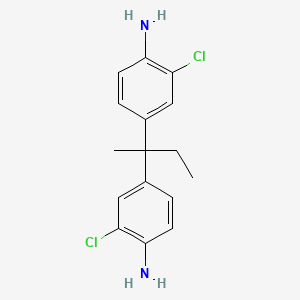
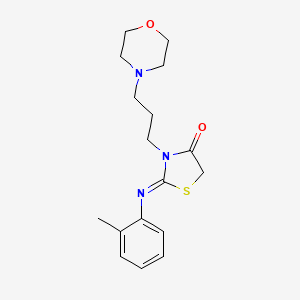
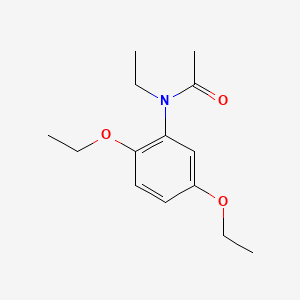
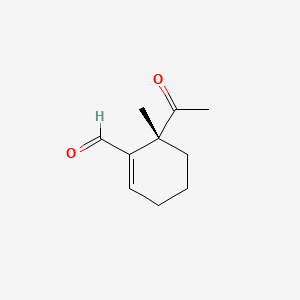

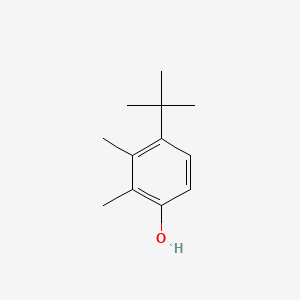
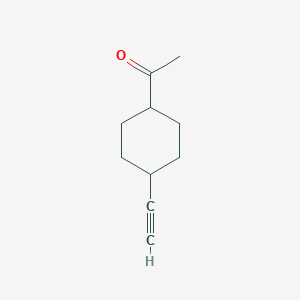
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
